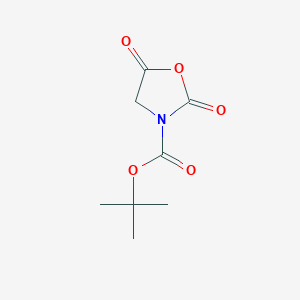

叔丁基 2,5-二氧代-1,3-恶唑烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

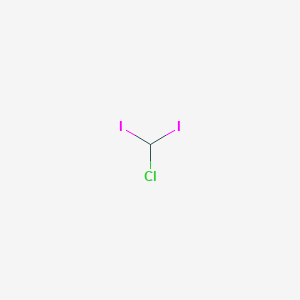

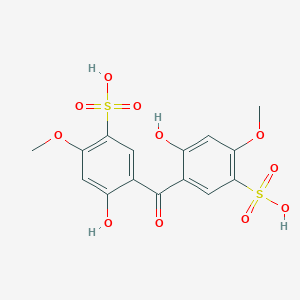

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate is a chemical compound that serves as an intermediate in various synthetic processes. It is related to a family of compounds that are used in the synthesis of amino acids, peptides, and other biologically active molecules. The compound's tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of reactions it is involved in.

Synthesis Analysis

The synthesis of related tert-butyl oxazolidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine involves multiple steps, including the preparation of the parent heterocycle and resolution with O,O'-dibenzoyltartaric acid . Another derivative, (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, was synthesized from L-cystine through a six-step process, which included esterification, Boc protection, acetonization, reduction, and the Corey-Fuchs reaction . These methods demonstrate the complexity and multi-step nature of synthesizing tert-butyl oxazolidine derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl oxazolidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was characterized by FTIR, NMR spectroscopy, and mass spectrometry, and its crystal structure was confirmed by X-ray diffraction . Similarly, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl oxazolidine derivatives participate in various chemical reactions. For instance, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent highly stereoselective hydroformylation to yield important intermediates for the synthesis of homochiral amino acid derivatives . The compound tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate was synthesized using a palladium-catalyzed Suzuki reaction, demonstrating the versatility of tert-butyl oxazolidine derivatives in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl oxazolidine derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the compound's reactivity. The molecular electrostatic potential and frontier molecular orbitals of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate were investigated through DFT calculations, providing insight into the compound's physicochemical characteristics . The crystallographic data of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, including space group and unit cell parameters, were determined, which are essential for understanding the compound's solid-state properties .

科学研究应用

合成应用和环境影响

抗氧化特性和环境存在:合成酚类抗氧化剂,包括叔丁基化合物衍生物,在各种工业应用中至关重要,可延长产品保质期。它们的广泛使用已导致在室内灰尘、室外空气颗粒物和人体组织中检测到它们。研究表明潜在的肝毒性和内分泌干扰作用,引发了对其环境和健康影响的担忧。未来的研究方向包括研究毒性和环境持久性较低的 novel 抗氧化剂 (Liu & Mabury, 2020)。

抗氧化活性测定分析方法:该化合物在抗氧化剂分析中的作用突出了叔丁基基团在评估复杂样品抗氧化能力中的重要性。各种分析方法,包括基于氢原子转移和电子转移的分析方法,对于了解化合物(包括叔丁基衍生物)的抗氧化特性至关重要 (Munteanu & Apetrei, 2021)。

燃料氧化剂的生物降解:叔丁基化合物,特别是在 MTBE 等燃料添加剂中,由于其持久性和水污染的可能性而引起环境问题。研究这些化合物的微生物降解途径对于制定有效的生物修复策略至关重要。了解在各种氧化还原条件下的生物降解机制有助于减轻其环境影响 (Schmidt et al., 2004)。

生物分离和材料科学

生物分离过程:叔丁基衍生物在生物分离技术(如三相分配)中的应用突出了它们在分离和纯化生物活性分子的潜力。该应用在食品、化妆品和制药工业中至关重要,展示了叔丁基化合物在非色谱生物分离过程中的多功能性和效率 (Yan et al., 2018)。

先进材料:对掺入叔丁基衍生物的塑料闪烁体的闪烁特性的研究表明,它们在改善辐射检测中使用的材料的特性方面具有潜力。用叔丁基化合物改性传统材料可以增强其光学透明性、热稳定性和闪烁效率,从而在仪器和实验技术方面取得进展 (Salimgareeva & Kolesov, 2005)。

安全和危害

属性

IUPAC Name |

tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5/c1-8(2,3)14-7(12)9-4-5(10)13-6(9)11/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEOSPVWMLTGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567338 |

Source

|

| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

CAS RN |

142955-50-8 |

Source

|

| Record name | tert-Butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)